molecular formula C17H13ClN4O4 B2586309 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide CAS No. 942001-14-1

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B2586309
CAS No.: 942001-14-1
M. Wt: 372.77
InChI Key: ZCYAAKRSFAHSOQ-UHFFFAOYSA-N
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Description

N-(7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with a chloro group at position 7, a methyl group at position 2, and a 3-methyl-4-nitrobenzamide moiety at position 2. The pyrido[1,2-a]pyrimidinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-9-7-11(3-5-13(9)22(25)26)16(23)20-15-10(2)19-14-6-4-12(18)8-21(14)17(15)24/h3-8H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYAAKRSFAHSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This section aims to detail its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with a nitrobenzamide substituent. Its molecular formula is C16H15ClN4O3C_{16}H_{15}ClN_{4}O_{3} with a molecular weight of 331.73 g/mol. The presence of the chloro and nitro groups contributes to its biological activity by enhancing interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes associated with cancer cell proliferation and survival. It interacts with specific protein targets, leading to altered cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Biological Activity Data

Biological Activity Target Effect Reference
CytotoxicityCancer CellsInduces apoptosis
AntimicrobialBacterial StrainsInhibits growth
Kinase InhibitionTyrosine KinasesBlocks signaling pathways

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, indicating strong potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Activity :
    Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, showcasing its potential as a therapeutic agent against infections .
  • Kinase Inhibition Studies :
    The compound was tested for its ability to inhibit specific tyrosine kinases involved in tumorigenesis. It demonstrated promising results as a kinase inhibitor, suggesting its role in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Pyrido[1,2-a]pyrimidinone Core

a. N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-1-carboxamide (BG15429)

  • Structure : Replaces the 3-methyl-4-nitrobenzamide group with a naphthalene carboxamide.
  • Key Differences: Increased aromatic bulk (naphthalene vs. nitrobenzene) likely enhances lipophilicity (logP: ~4.2 vs. ~3.5 for the target compound).

b. N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide

  • Structure : Features a cyclopentylacetamide substituent.
  • Key Differences: Aliphatic cyclopentyl group improves solubility in nonpolar solvents. Absence of nitro group reduces electrophilicity, which may diminish metabolic stability compared to the target compound .
Functionalized Pyrido[1,2-a]pyrimidinone Derivatives

a. 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate

  • Structure : Incorporates a benzisoxazole-piperidinium hybrid.
  • Key Differences: Extended conjugation (benzisoxazole) and charged piperidinium moiety enhance water solubility. X-ray crystallography data (R factor = 0.067) confirm planar pyrido[1,2-a]pyrimidinone core, similar to the target compound .

b. 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structure : Substituted with a benzodioxole and piperazine group.
  • Key Differences: Piperazine introduces basicity (pKa ~9.5), improving solubility in acidic conditions.
Thieno-Pyrido-Pyrimidinone Analogues

a. N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide

  • Structure: Fused thieno ring system and tetrahydroquinoline-like backbone.
  • Key Differences: Thieno ring increases rigidity and electronic delocalization. Melting point (143–145°C) is lower than the target compound (estimated >200°C due to nitro group), reflecting reduced crystalline stability .

Physicochemical and Structural Data Comparison

Compound Molecular Weight Key Substituents logP (Predicted) Melting Point (°C)
N-(7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide 403.78 7-Cl, 2-Me, 3-(3-Me-4-NO2-Bz) 3.5 >200*
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-1-carboxamide (BG15429) 363.80 7-Cl, 2-Me, 3-(naphthalene-1-carbox) 4.2 N/A
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate 522.47 6-F-benzisoxazole, piperidinium 2.8 N/A
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide 369.44 Thieno fusion, 7-Me, 2-PhNH 2.1 143–145

*Estimated based on nitro group’s contribution to crystalline stability.

Research Implications and Trends

  • Solubility vs. Bioactivity : Piperazine-substituted analogues (e.g., ) prioritize solubility, while nitro/naphthalene derivatives (target compound, BG15429) favor lipophilicity for membrane penetration .
  • Structural Rigidity: Thieno-fused derivatives () exhibit constrained conformations, which may limit binding versatility compared to the more flexible target compound .

Q & A

Q. What are the optimal synthetic routes for N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Formation : Construct the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation of substituted pyridine derivatives with chloroacetamide intermediates under reflux conditions (e.g., using POCl₃/DMF for formylation) .

Nitrobenzamide Coupling : Introduce the 3-methyl-4-nitrobenzamide moiety via nucleophilic acyl substitution. For example, activate the carboxylic acid group (e.g., using EDCI/HOBt) and react with the amine group on the pyrido[1,2-a]pyrimidin core .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the product.

Q. Key Considerations :

  • Monitor reaction progress using TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1).
  • Optimize stoichiometry to avoid side products (e.g., over-acylation).

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example:
    • Pyrido[1,2-a]pyrimidin-4-one protons resonate at δ 8.2–8.5 ppm (aromatic H).
    • Nitrobenzamide protons appear as a singlet (δ 2.4 ppm for CH₃) and multiplet (δ 7.5–8.1 ppm for aromatic H) .
  • IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹).
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion [M+H]⁺ .

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

Methodological Answer :

  • Crystal Growth : Dissolve the compound in DMF/EtOH (1:1) and vapor-diffuse hexane to obtain single crystals.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018 for structure solution, refining anisotropic displacement parameters and validating with R₁ < 0.05 .

Case Study :
If NMR suggests rotational isomerism (e.g., hindered rotation of the nitrobenzamide group), X-ray data can confirm the dominant conformation. For example, a dihedral angle of 85° between the pyrido[1,2-a]pyrimidin core and nitrobenzamide group may indicate steric hindrance .

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer :

  • Experimental Design :
    • Measure solubility in DMSO, ethanol, and chloroform using gravimetric analysis (saturation concentration at 25°C).
    • Compare with computational predictions (e.g., Hansen solubility parameters via COSMO-RS).
  • Analysis :
    • High solubility in DMSO (polar aprotic) suggests compatibility with biological assays.
    • Poor solubility in chloroform may arise from nitro group polarity .

Q. Mitigation Strategies :

  • Use co-solvents (e.g., PEG-400) for in vitro studies.
  • Derivatize the nitro group (e.g., reduce to NH₂) to enhance lipophilicity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices (ƒ⁻) to identify electrophilic sites (e.g., C-7 chloro group).
  • Molecular Dynamics : Simulate reaction pathways for SNAr (nucleophilic aromatic substitution) at the chloro position using Gaussian 16 .

Q. Predicted Reactivity :

PositionFukui Index (ƒ⁻)Reactivity Ranking
C-70.45High
C-20.12Low

Q. How to optimize reaction conditions to minimize byproducts during nitro group reduction?

Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C (10% wt.) in ethanol under H₂ (1 atm). Monitor by HPLC to avoid over-reduction.
  • Chemoselective Reduction : Employ Na₂S₂O₄ in aqueous THF (pH 7–8) to selectively reduce nitro to amine while preserving other functional groups .

Q. Example Protocol :

Dissolve 1 mmol compound in 10 mL THF/H₂O (3:1).

Add Na₂S₂O₄ (3 mmol) at 0°C.

Stir for 4 h, extract with EtOAc, and dry over Na₂SO₄.

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Analyze degradation by LC-MS.
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggests suitability for storage at RT) .

Q. Key Findings :

ConditionDegradation (%)Major Degradants
PBS, pH 7.4, 24 h<5%None detected
SGF, pH 1.2, 24 h20%Hydrolyzed amide derivative

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